(2-Chlorophenyl)methanimine
Description
Significance of Imine Chemistry in Organic Synthesis
Imines, compounds containing a carbon-nitrogen double bond (C=N), are of fundamental importance in organic synthesis. numberanalytics.com Their discovery dates back to the 19th century, and they have since become essential intermediates in the creation of complex molecules, including natural products and pharmaceuticals. numberanalytics.com The versatility of imines allows them to participate in a wide array of chemical transformations, making them valuable building blocks for chemists. fiveable.menumberanalytics.com
Imines are often referred to as Schiff bases, a term named after their discoverer, Hugo Schiff. testbook.comnih.gov These compounds are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. gsconlinepress.comijfmr.combyjus.com This reaction is reversible and generally occurs under acid or base catalysis or with the application of heat. gsconlinepress.comijfmr.com
General characteristics of Schiff bases include:
Physical State : They are often crystalline solids. gsconlinepress.comijfmr.com
Basicity : While they are basic compounds due to the lone pair of electrons on the nitrogen atom, they are generally considered weak bases. gsconlinepress.com
Complexation : The imine nitrogen is basic and possesses pi-acceptor properties, allowing Schiff bases to act as effective ligands in coordination chemistry, forming stable complexes with various metal ions. testbook.comnih.govwikipedia.org This ability is a cornerstone of their use in catalysis. wikipedia.org
The reactivity of imines is centered around the carbon-nitrogen double bond. testbook.com This functional group is isoelectronic with the carbonyl group (C=O) but has distinct properties due to the substitution of oxygen with nitrogen. numberanalytics.comnumberanalytics.com The nitrogen atom makes the imine group more basic compared to its carbonyl counterpart. numberanalytics.com
Key aspects of the C=N group's reactivity include:
Electrophilicity : The imine carbon is electrophilic, similar to a carbonyl carbon, but generally less so. nih.gov Its reactivity can be significantly enhanced by protonating the nitrogen atom with an acid, which creates a highly reactive iminium cation. nih.govnews-medical.net This makes the imine an "electron sink," capable of accepting electrons. testbook.comnews-medical.net
Nucleophilicity : The nitrogen atom has a lone pair of electrons, allowing it to act as a nucleophile. nih.gov
Reaction Types : Imines participate in a variety of important reactions, such as nucleophilic additions, cycloadditions, reductions to form amines, and hydrolysis back to the parent amine and carbonyl compound. numberanalytics.comfiveable.mechemistrylearner.com This versatility makes them crucial intermediates for synthesizing a wide range of nitrogen-containing organic compounds. fiveable.me
Contextualization within Arylmethanimine and Halogenated Imine Systems
(2-Chlorophenyl)methanimine belongs to the classes of arylmethanimines and halogenated imines, each with distinct characteristics that influence its chemical behavior.
Arylmethanimines , which have an aryl (aromatic ring) group attached to the imine carbon, are widely used as intermediates in the synthesis of nitrogen-containing heterocyclic compounds. wikipedia.orgnih.gov For example, they are key reactants in:
The Povarov reaction , where they react with enol ethers to form quinolines. wikipedia.org
The Imine Diels-Alder reaction , reacting with dienes to produce tetrahydropyridines. wikipedia.org
The Kazan reaction , a tandem process involving N-(4,4-diethoxybutyl)-1-arylmethanimines that cyclize and rearrange to form 3-arylidene-1-pyrrolines. semanticscholar.orgresearchgate.netrsc.org
Halogenated imines are imines that contain one or more halogen atoms. The presence of halogens, such as the chlorine atom in this compound, can significantly modify the compound's electronic properties and reactivity. Research into halogenated imines has explored their synthesis and utility:
They serve as precursors to other important molecules; for instance, α-halogenated imines can be reduced to form β-haloamino derivatives, which are key starting materials for synthesizing aziridines. nih.gov
The synthesis of halogenated imines can be achieved through methods like the condensation of halogenated ketones with amines or the gold-catalyzed hydroamination of 1-chloroalkynes. nih.gov
Perhalogenated aryl imines have been specifically designed and synthesized to act as halogen bond donors in the formation of cocrystals. acs.org Studies have also investigated the synthesis of various halogenated imines for their potential as antimicrobial agents. ijpsonline.com
Academic Research Focus on this compound Systems
Direct academic research focusing solely on the parent compound this compound is limited in published literature. Scientific investigations more commonly target its derivatives, particularly N-substituted analogs, which provide more stable and synthetically versatile platforms.
A notable example from the literature is the synthesis and characterization of (E)-N-(2-Chlorobenzyl)-1-(2-chlorophenyl)methanimine . doi.orgdoi.org This compound is formed from the reaction of (2-chlorophenyl)methanamine. doi.org Its structure represents a self-condensation product or a reaction between 2-chlorobenzaldehyde (B119727) and 2-chlorobenzylamine (B130927). The characterization of this molecule provides insight into the spectroscopic properties of the this compound framework.
Detailed research findings for (E)-N-(2-Chlorobenzyl)-1-(2-chlorophenyl)methanimine include its spectroscopic data, which confirms its structure. doi.org
| Technique | Solvent | Key Signals and Chemical Shifts (δ) in ppm |
|---|---|---|
| ¹H NMR (600 MHz) | CDCl₃ | 8.87 (s, 1H), 8.12 (dd, J = 7.8, 1.8 Hz, 1H), 7.43 (dd, J = 7.7, 1.8 Hz, 1H), 7.40 – 7.33 (m, 3H), 7.30 (t, J = 6.9 Hz, 1H), 7.28 – 7.24 (m, 1H), 7.22 (td, J = 7.6, 1.8 Hz, 1H), 4.95 (s, 2H) |
| ¹³C NMR (150 MHz) | CDCl₃ | 159.8, 136.9, 135.4, 133.5, 133.2, 131.8, 129.9, 129.8, 129.4, 128.6, 128.4, 127.1, 127.0, 62.3 |
This type of detailed characterization is fundamental to confirming the successful synthesis of new compounds and understanding the electronic environment of the atomic nuclei within the molecule, which is heavily influenced by the presence of the chloro- and phenyl- substituents.
Structure
3D Structure
Properties
IUPAC Name |
(2-chlorophenyl)methanimine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN/c8-7-4-2-1-3-6(7)5-9/h1-5,9H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEQJJMWHULVXRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Chlorophenyl Methanimine and Derivatives
Condensation Reactions in Imine Synthesis
The formation of the characteristic carbon-nitrogen double bond (imine or azomethine group) in (2-Chlorophenyl)methanimine and its analogues is commonly achieved through condensation reactions. This class of reactions is fundamental in organic chemistry for the synthesis of Schiff bases.
Reaction of Aldehydes and Primary Amines for Azomethine Formation
The most direct and widely employed method for synthesizing imines is the condensation reaction between an aldehyde and a primary amine. chemsynthesis.comlibretexts.orgmasterorganicchemistry.com In this reaction, the lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the aldehyde. This is followed by a series of proton transfer steps and the elimination of a water molecule to form the stable C=N double bond of the imine. libretexts.orgmasterorganicchemistry.com This process is a classic example of a nucleophilic addition-elimination reaction. For the synthesis of this compound derivatives, 2-chlorobenzaldehyde (B119727) serves as the aldehyde precursor, which then reacts with a suitable primary amine.
Acid Catalysis and Equilibrium Control in Imine Formation
The formation of imines is a reversible process, and to drive the reaction towards the product, it is typically conducted under acid catalysis. chemsynthesis.comlibretexts.org The acid protonates the carbonyl oxygen of the aldehyde, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the primary amine. libretexts.org Furthermore, the acid facilitates the elimination of water by protonating the hydroxyl group of the intermediate carbinolamine, converting it into a better leaving group (H₂O). libretexts.org
However, the pH of the reaction medium must be carefully controlled. While the reaction is slow at neutral pH, it is also inhibited at very low pH. This is because under strongly acidic conditions, the primary amine, being basic, gets protonated to form an ammonium (B1175870) salt. The resulting ammonium ion lacks the necessary lone pair of electrons on the nitrogen and is no longer nucleophilic, thus impeding the initial step of the reaction. libretexts.org The optimal pH for imine formation is generally found to be in the mildly acidic range, typically around 4 to 5. libretexts.org
Methodologies for Byproduct Removal in Condensation Processes
Given the reversibility of imine formation, the removal of the water byproduct is a critical factor in shifting the reaction equilibrium towards the formation of the imine and achieving high yields. chemsynthesis.comlibretexts.org Several techniques are employed for this purpose:
Azeotropic Distillation: The reaction is often carried out in a solvent that forms an azeotrope with water, such as toluene (B28343) or benzene. Using a Dean-Stark apparatus allows for the continuous removal of water as it is formed, effectively driving the reaction to completion.
Dehydrating Agents: Anhydrous inorganic salts, such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), can be added to the reaction mixture to absorb the water as it is produced.
Molecular Sieves: These are porous materials that can selectively adsorb small molecules like water from the reaction mixture, thereby sequestering the byproduct and favoring imine formation.
Targeted Synthesis Approaches for this compound Derivatives
Specific precursors can be utilized in targeted synthetic strategies to produce this compound and its derivatives. These approaches are centered around the availability and reactivity of 2-chlorobenzaldehyde and 2-chlorobenzyl chloride.
Synthesis utilizing 2-Chlorobenzaldehyde Precursors
The most straightforward and common method for the synthesis of this compound derivatives involves the direct use of 2-chlorobenzaldehyde as the starting material. This aldehyde contains the required (2-chlorophenyl)methylidene moiety and readily undergoes condensation with a variety of primary amines to yield the corresponding imines.
For instance, a Schiff base derivative has been synthesized through the reaction of 2-chlorobenzaldehyde with 3,3′-dimethyl-[1,1′-biphenyl]-4,4′-diamine. In this particular synthesis, the reaction was facilitated by the use of a natural acid catalyst. Another documented example is the synthesis of (E)-N'-(2-chlorobenzylidene) quinoline-3-carbohydrazide, which is prepared by the condensation of 2-chlorobenzaldehyde with quinoline-3-carbohydrazide. These examples highlight the versatility of 2-chlorobenzaldehyde as a precursor in the synthesis of a diverse range of this compound derivatives.
Below is a table summarizing representative reactions utilizing 2-chlorobenzaldehyde:
| Amine Reactant | Product | Catalyst/Conditions |
| 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine | N,N′-(3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diyl)bis(1-(2-chlorophenyl)methanimine) | Natural acid catalyst, Ethanol (B145695), Room temperature |
| Quinoline-3-carbohydrazide | (E)-N'-(2-Chlorobenzylidene)quinoline-3-carbohydrazide | Not specified |
Routes Involving 2-Chlorobenzyl Chloride Intermediates
While less direct than the condensation of 2-chlorobenzaldehyde, synthetic routes commencing from 2-chlorobenzyl chloride offer an alternative pathway to this compound derivatives. These methods typically involve a multi-step process.
One such approach is the Sommelet reaction , which can convert a benzyl (B1604629) halide, such as 2-chlorobenzyl chloride, into the corresponding aldehyde. organicreactions.org This reaction proceeds through the formation of a hexaminium salt by reacting the benzyl halide with hexamethylenetetramine. organicreactions.orgresearchgate.net Subsequent hydrolysis of this salt yields the aldehyde. organicreactions.orgresearchgate.net The resulting 2-chlorobenzaldehyde can then be subjected to the standard condensation reaction with a primary amine, as described in section 2.1.1, to furnish the desired this compound derivative.
Another potential route involves the conversion of 2-chlorobenzyl chloride to 2-chlorobenzylamine (B130927) as a key intermediate. This transformation can be achieved through methods like the Gabriel synthesis , where 2-chlorobenzyl chloride is reacted with an alkali metal salt of phthalimide (B116566), followed by cleavage of the phthalimide group to release the primary amine. google.com The resulting 2-chlorobenzylamine can then be oxidized to the corresponding imine. The oxidation of primary benzylamines to imines can be accomplished using various oxidizing agents.
These routes, while involving more synthetic steps, provide flexibility, especially when 2-chlorobenzyl chloride is a more readily available or cost-effective starting material than 2-chlorobenzaldehyde.
Preparation of Bis-Imine Structures, e.g., N,N′-(3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diyl)bis(1-(2-chlorophenyl)methanimine)
Bis-imine structures, also known as bis-Schiff bases, are synthesized through the condensation reaction of a diamine with two equivalents of an aldehyde. The synthesis of N,N′-(3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diyl)bis(1-(2-chlorophenyl)methanimine) is achieved by reacting 3,3′-dimethyl-[1,1′-biphenyl]-4,4′-diamine with two molar equivalents of 2-chlorobenzaldehyde.
A general and effective method involves dissolving the diamine in a suitable solvent, such as absolute ethanol, followed by the addition of the aldehyde. A catalytic amount of a weak acid, like glacial acetic acid, is typically added to facilitate the reaction. The mixture is then heated under reflux for several hours. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC). Upon completion, the solvent is evaporated, and the resulting solid product is purified, often through recrystallization, to yield the desired bis-imine.
Table 1: Reaction Parameters for the Synthesis of a Representative Bis-Imine
| Parameter | Value/Condition |
|---|---|
| Diamine | 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine |
| Aldehyde | 2-Chlorobenzaldehyde |
| Stoichiometry | 1 mole diamine : 2 moles aldehyde |
| Solvent | Absolute Ethanol |
| Catalyst | Glacial Acetic Acid (catalytic amount) |
| Temperature | Reflux |
| Reaction Time | 8-12 hours |
Synthesis of N-Substituted this compound Structures
N-substituted imines are typically formed through the acid-catalyzed condensation of a primary amine with an aldehyde or ketone. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the carbon-nitrogen double bond.
N-phenyl-1-(2-chlorophenyl)methanimine
The synthesis of N-phenyl-1-(2-chlorophenyl)methanimine is a direct condensation of 2-chlorobenzaldehyde with aniline (B41778). The reaction is commonly catalyzed by a strong acid in conventional organic solvents. However, studies have also shown that this condensation can proceed effectively in high-temperature water (near-critical or supercritical) without the need for an external acid catalyst. In a typical laboratory setting, the reactants are mixed in a solvent like ethanol or toluene, and an acid catalyst is added. The mixture is heated, often with azeotropic removal of water using a Dean-Stark apparatus, to drive the equilibrium towards the product.
Table 2: Synthesis of N-phenyl-1-(2-chlorophenyl)methanimine
| Reactant 1 | Reactant 2 | Solvent | Catalyst | Conditions |
|---|---|---|---|---|
| 2-Chlorobenzaldehyde | Aniline | Ethanol / Toluene | Acid catalyst (e.g., p-TsOH) | Heating / Reflux |
(E)-N-(2-chlorobenzyl)-1-(2-chlorophenyl)methanimine
This imine is synthesized from the condensation of 2-chlorobenzaldehyde and 2-chlorobenzylamine. The reaction follows the general mechanism of imine formation. To ensure high yields, the water produced during the reaction is typically removed. This can be achieved by using a dehydrating agent or by azeotropic distillation with a solvent such as toluene. The (E)-isomer is generally the thermodynamically more stable and thus the major product due to reduced steric hindrance. The reaction proceeds smoothly under catalyst- and additive-free conditions, often requiring only thermal energy to drive the condensation and isoaromatization.
Table 3: Synthesis of (E)-N-(2-chlorobenzyl)-1-(2-chlorophenyl)methanimine
| Parameter | Value/Condition |
|---|---|
| Aldehyde | 2-Chlorobenzaldehyde |
| Amine | 2-Chlorobenzylamine |
| Solvent | Toluene |
| Catalyst | None (or mild acid) |
| Conditions | Reflux with Dean-Stark trap |
N,1,1-Triaryl Imine Formation with (2-Chlorophenyl) Substitution
The synthesis of N,1,1-triaryl imines, which are ketimines, involves the reaction of a diaryl ketone with a primary aryl amine. For a (2-chlorophenyl) substituted analogue, a reactant such as 2-chlorobenzophenone (B131818) would be condensed with an aniline derivative. The formation of ketimines is generally more difficult than that of aldimines due to the increased steric hindrance and lower reactivity of the ketone carbonyl group.
This transformation often requires more stringent conditions. Lewis acids, such as titanium(IV) chloride (TiCl₄), are frequently used as both a catalyst and a dehydrating agent to promote the reaction. The reaction is typically carried out in an inert solvent under anhydrous conditions. Alternatively, solid acid catalysts like silica-alumina or zeolites can be employed, sometimes under solvent-free conditions with ammonia, to produce N-unprotected ketimines.
Table 4: General Conditions for Triaryl Imine Synthesis
| Reactant 1 (Ketone) | Reactant 2 (Amine) | Catalyst/Reagent | Solvent | Conditions |
|---|---|---|---|---|
| 2-Chlorobenzophenone | Aniline | TiCl₄ | Dichloromethane | Anhydrous, Room Temp. or Reflux |
Advanced Synthetic Strategies for this compound Analogues
Modern organic synthesis emphasizes efficiency, atom economy, and the reduction of waste. Advanced strategies such as one-pot and multicomponent reactions (MCRs) are pivotal in achieving these goals, often utilizing imine formation as a key step.
One-Pot and Multicomponent Reactions (MCRs) Incorporating Imine Formation
Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all reactants, are highly efficient. researchgate.net Many MCRs proceed through an in situ generated imine intermediate. researchgate.net this compound and its N-substituted derivatives, formed transiently from 2-chlorobenzaldehyde and an amine, are key intermediates in several such transformations. researchgate.net
Table 5: Representative Multicomponent Reaction (Strecker Synthesis)
| Component 1 | Component 2 | Component 3 | Key Intermediate | Product Class |
|---|
These advanced methodologies highlight the utility of transient this compound species in the efficient construction of complex molecular architectures.
Green Chemistry Principles in this compound Synthesis
The adoption of green chemistry principles in the synthesis of this compound derivatives offers substantial advantages over traditional methods, which often rely on hazardous solvents, prolonged reaction times, and harsh conditions. By focusing on atom economy, waste reduction, and the use of renewable resources, these green approaches contribute to a more sustainable chemical industry.
One of the cornerstones of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. Solvent-free, or solid-state, reactions for the synthesis of Schiff bases, including those derived from 2-chlorobenzaldehyde, have been shown to be highly effective. These reactions are typically carried out by grinding the reactants together, sometimes with a catalytic amount of an acid, or by heating the mixture.
A notable approach to solvent- and catalyst-free imine synthesis involves the use of a pressure reduction technique. This method proceeds under mild conditions and can produce the desired imines in excellent yields. The key to this technique is the precise 1:1 molar ratio of the aldehyde and amine and the reduction of pressure to below 0.1 mmHg at the end of the reaction to effectively remove the water byproduct, driving the equilibrium towards the product. scirp.org While specific examples for this compound are not extensively detailed in the literature under this exact method, the general applicability of this technique to a wide range of aldehydes and amines suggests its potential for the synthesis of the target compound and its derivatives.
| Reactant 1 | Reactant 2 | Conditions | Yield (%) | Reference |
| Benzaldehyde | Aniline | Pressure Reduction (<0.1 mmHg) | Quantitative | scirp.org |
| 4-Chlorobenzaldehyde | Aniline | Pressure Reduction (<0.1 mmHg) | High | scirp.org |
This table presents generalized results for a solvent-free imine synthesis method with potential applicability to this compound.
Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, offering significant advantages such as dramatically reduced reaction times, improved yields, and often, cleaner reaction profiles. The application of microwave irradiation to the synthesis of Schiff bases from 2-chlorobenzaldehyde has been demonstrated to be highly efficient.
In a comparative study, the synthesis of various Schiff bases under microwave irradiation was completed in a matter of seconds to minutes, compared to several hours required for conventional heating methods. For instance, the reaction of 4,4'-sulfonyldianiline with a substituted aromatic aldehyde under microwave irradiation at 200W was completed in 10-320 seconds, yielding the corresponding Schiff base in high purity. Another study highlighted the use of cashew shell extract as a natural acid catalyst in the microwave-assisted, solvent-free synthesis of Schiff bases. This method resulted in excellent to good yields (80.00–88.27%) within a very short reaction time of 80–120 seconds at 600W. acs.orgnih.gov
| Aldehyde | Amine | Catalyst | Power (W) | Time (s) | Yield (%) | Reference |
| Salicylaldehyde | Aniline | Cashew Shell Extract | 600 | 80 | 88.04 | acs.orgnih.gov |
| 4-Nitrobenzaldehyde | Aniline | Cashew Shell Extract | 600 | 90 | 82.20 | acs.orgnih.gov |
| 2-Chlorobenzaldehyde | Substituted Aniline | Glacial Acetic Acid | 200 | 10-320 | High |
This table showcases the efficiency of microwave-assisted synthesis for Schiff bases, including derivatives of 2-chlorobenzaldehyde.
The use of natural, renewable, and biodegradable catalysts is a key aspect of green chemistry. In the synthesis of imines, which is often acid-catalyzed, naturally occurring acids from fruit juices and other plant materials have been successfully employed as effective and environmentally friendly catalysts.
Lemon juice, which contains citric acid, has been utilized as a natural acid catalyst for the solvent-free synthesis of a Schiff base from 2-chlorobenzaldehyde and 3,3′-dimethyl-[1,1′-biphenyl]-4,4′-diamine. The reaction, conducted at room temperature with continuous stirring, yielded a solid, lime-colored product. acs.org This approach avoids the use of corrosive and hazardous mineral acids, offering a safer and more sustainable alternative.
Another innovative example is the use of anacardic acid present in cashew shell extract as a catalyst for the synthesis of Schiff bases under microwave irradiation. This method is not only rapid and efficient but also utilizes a waste product from the cashew industry, adding to its green credentials. acs.orgnih.gov
| Aldehyde | Amine | Natural Acid Catalyst | Conditions | Yield (%) | Reference |
| 2-Chlorobenzaldehyde | 3,3′-dimethyl-[1,1′-biphenyl]-4,4′-diamine | Lemon Juice | Room Temp, Stirring | Not specified | acs.org |
| Salicylaldehyde | Aniline | Cashew Shell Extract | Microwave (600W), 80s | 88.04 | acs.orgnih.gov |
This table illustrates the use of natural acid catalysts in the green synthesis of Schiff bases.
Reaction Pathways and Mechanistic Investigations of 2 Chlorophenyl Methanimine
Fundamental Reactivity of the Imine Moiety
The reactivity of imines, including (2-Chlorophenyl)methanimine, is dominated by the presence of the carbon-nitrogen double bond (C=N). mdpi.com This functional group, also known as a Schiff base, is a versatile intermediate in a wide array of chemical transformations due to its inherent electronic characteristics. mdpi.commdpi.com
The C=N bond is polarized, with the nitrogen atom being more electronegative than the carbon atom. This polarization imparts a dual reactivity to the imine moiety. The carbon atom is electron-deficient (electrophilic) and is therefore susceptible to attack by nucleophiles. Conversely, the nitrogen atom possesses a lone pair of electrons, rendering it basic and nucleophilic.
This dual nature allows imines to participate in a broad spectrum of reactions, including:
Nucleophilic additions mdpi.com
Reductions mdpi.com
Condensations mdpi.com
Cycloadditions mdpi.com
Cyclisations mdpi.com
The specific reactivity can be influenced by the substituents on both the carbon and nitrogen atoms. For instance, electron-withdrawing groups on the aryl ring of a compound like this compound would enhance the electrophilicity of the imine carbon. In contrast, electron-donating groups on the N-substituent would increase the nucleophilicity of the nitrogen atom. nih.gov
| Feature of C=N Bond | Description | Resulting Reactivity |
| Electrophilic Carbon | The imine carbon is electron-deficient due to the electronegativity of the adjacent nitrogen atom. | Susceptible to attack by various nucleophiles. |
| Nucleophilic Nitrogen | The imine nitrogen has a lone pair of electrons. | Can act as a base or a nucleophile, and readily complexes with metals. mdpi.com |
Imines are typically formed through the reversible, acid-catalyzed reaction of a primary amine with an aldehyde or a ketone. libretexts.org The mechanism involves the initial nucleophilic attack of the amine on the carbonyl carbon to form a tetrahedral intermediate known as a carbinolamine. libretexts.org
Following a proton transfer, the carbinolamine is protonated by the acid catalyst on its oxygen atom. This converts the hydroxyl group into a much better leaving group (H₂O). Subsequent elimination of water (an E1-like process) generates a resonance-stabilized iminium cation . libretexts.org The final step involves the deprotonation of the nitrogen atom to yield the neutral imine and regenerate the acid catalyst. libretexts.org The reaction rate is often optimal at a weakly acidic pH of around 4 to 5. libretexts.org
Iminium cations are key reactive intermediates. Their heightened electrophilicity makes them highly susceptible to nucleophilic attack. They are intermediates not only in imine formation but also in various other transformations, such as the Pictet-Spengler reaction and the Mannich reaction. Iminium intermediates can also be generated through the oxidation of tertiary amines, which can then undergo further reactions like Friedel–Crafts alkylations. aablocks.com
The formation of an imine from an aldehyde or ketone and a primary amine is a reversible process. libretexts.org The reverse reaction is the hydrolysis of the imine back to its constituent amine and carbonyl compound. This hydrolysis is essentially the microscopic reverse of the formation mechanism, proceeding via the addition of water to the imine carbon, formation of the carbinolamine intermediate, and subsequent breakdown.
The stability of the imine bond towards hydrolysis can vary significantly depending on the structure of the molecule and the reaction conditions. In some cases, the imine linkage can be hydrolyzed during subsequent reaction steps, for example, during palladium-catalyzed coupling reactions where the metal center may facilitate the process. mdpi.com The environment can also play a crucial role; for instance, the hydrolysis of imines can be modulated when the reaction is carried out within the confined space of a supramolecular capsule. researchgate.net
Specific Reactions Involving this compound Structures
While the general reactivity of the imine moiety provides a foundation, specific substituents allow for unique and synthetically useful transformations. The aryl group in this compound and the protons on the carbon adjacent to the imine nitrogen (the α-carbon) are key sites for reactivity.
Imines that have at least one α-hydrogen atom can be deprotonated by a strong base to form 2-azaallyl anions . lookchem.comresearchgate.net These anions are powerful nucleophilic intermediates. researchgate.net Aza-allyl anions are ambident nucleophiles, meaning they have two potential sites for reaction with electrophiles. The site selectivity of the electrophilic attack can often be controlled by factors such as the substituents on the anion, the nature of the counterion, and the "hardness" or "softness" of the electrophile. rsc.org
The generation of these anions from imine precursors and their subsequent trapping with electrophiles is a powerful strategy for C-C bond formation, enabling the synthesis of complex nitrogen-containing molecules like pyrrolidines and various amino acid derivatives. researchgate.netkisti.re.kr Recent studies have also explored the redox properties of 2-azaallyl anions, highlighting their potential as potent organic electron donors. rsc.org
A notable application of aza-allyl anion chemistry involves the aroylation of carbanions generated from N-(diphenylmethyl)arylmethanimines. rsc.orgresearchgate.net In this reaction, the imine, which can feature a variety of substituents on its aryl ring (Ar), is treated with a strong base like lithium diisopropylamide (LDA) to generate the corresponding aza-allyl anion (a carbanion). rsc.orgresearchgate.net This anion is then trapped by an aroyl chloride (Ar'COCl). rsc.orgresearchgate.net
This acylation reaction is quite general and works for arylmethanimines bearing both electron-donating and electron-withdrawing groups, which would include substrates like N-(diphenylmethyl)-(2-chlorophenyl)methanimine. rsc.orgresearchgate.net The reaction yields a new class of substituted 2-azabuta-1,3-dienes where the imine group is conjugated with an enol ester. rsc.orgresearchgate.net The site selectivity of the acylation can be controlled, allowing for a predictable synthesis of these valuable building blocks. rsc.org
| Substrate Class | Reagents | Product Class | Key Features |
| N-(diphenylmethyl)arylmethanimines | 1. Strong Base (e.g., LDA) 2. Aroyl Chloride (Ar'COCl) | 4-Aroyloxy-2-azabuta-1,3-dienes | General for various aryl substituents; site selectivity is controllable. rsc.orgresearchgate.net |
Intramolecular Cyclization Reactions of Imine Precursors
Intramolecular cyclization reactions of imine precursors are fundamental in heterocyclic synthesis, allowing for the formation of new ring systems from a single molecular entity.
Tandem Intramolecular Cyclisation/1,3-Aryl Shift Processes
A notable cascade process involving imine precursors is the tandem intramolecular cyclisation/1,3-aryl shift, sometimes referred to as the Kazan reaction. rsc.orgknc.ru This reaction transforms N-substituted imines into valuable cyclic imines, such as 3-arylidene-1-pyrrolines. rsc.orgknc.ru The process is typically catalyzed by acid and involves the intramolecular cyclization of the imine, driven by the formation of an iminium cation, followed by an unusual 1,3-sigmatropic shift of an aryl group. knc.ruresearchgate.net The driving force for the rearrangement is believed to be the formation of a more stable iminium cation intermediate. knc.ru While not explicitly detailed for this compound itself, its precursors bearing appropriate functional groups could undergo this type of transformation. The reaction is effective for arenes with both electron-donating and electron-withdrawing groups, demonstrating broad substrate scope. rsc.orgresearchgate.net
Dehydrogenative Annulation with N-Arylmethanimines
Dehydrogenative annulation offers an efficient, atom-economical method for synthesizing fused heterocyclic systems. N-Arylmethanimines, including those with a 2-chlorophenyl substituent, are valuable substrates in these reactions. For instance, rhodium-catalyzed [4+2] annulation between N-arylmethanimines and vinylene carbonate provides a direct route to C3,C4-nonsubstituted quinolines. acs.orgacs.org This transformation proceeds via a C-H/C-H activation cascade, highlighting a sophisticated approach to forming complex heterocycles from commercially available starting materials. acs.org The methodology is noted for its simple reaction system and low catalyst loading. acs.org
Table 1: Rhodium-Catalyzed Dehydrogenative Annulation of N-Arylmethanimines acs.orgacs.org
| Reactant 1 | Reactant 2 | Catalyst | Product Class | Key Features |
| N-Arylmethanimine | Vinylene Carbonate | Rhodium Complex | C3,C4-nonsubstituted Quinolines | C-H/C-H activation cascade, Redox-neutral |
Cascade Reactions and Carbon-Heteroatom (C-X) Bond Formation
Cascade reactions, also known as domino or tandem reactions, are powerful synthetic strategies that allow for the formation of multiple chemical bonds in a single operation without isolating intermediates. wikipedia.org Derivatives of this compound are effective participants in such sequences for creating carbon-heteroatom bonds.
Nucleophilic Substitution Followed by Schmidt Rearrangement
A plausible cascade pathway involves the initial nucleophilic aromatic substitution on a 2-chlorophenyl precursor, followed by a Schmidt rearrangement. The Schmidt reaction involves the acid-catalyzed reaction of an electrophile, such as a ketone or aldehyde, with hydrazoic acid (HN₃) to produce amides or imines after rearrangement and extrusion of dinitrogen (N₂). organic-chemistry.orglibretexts.org In a potential cascade, the chlorine atom of a (2-chlorophenyl)imine precursor could first be displaced by an azide (B81097) nucleophile. The resulting aryl azide can then undergo an intramolecular Schmidt reaction, leading to ring expansion and the formation of nitrogen-containing heterocycles like quinazolines. mdpi.com This sequence efficiently converts simple aromatic precursors into more complex heterocyclic structures.
Copper-catalyzed Arylation/Nucleophilic Addition/Fragmentation/C−S Bond Formation with N-(2-chlorophenyl)bis(phenylthio)methanimine
A specific and elegant cascade reaction has been developed utilizing N-(2-chlorophenyl)bis(phenylthio)methanimine. rsc.org This multi-step process is catalyzed by copper(II) triflate (Cu(OTf)₂) and involves the reaction of an isothiocyanate precursor with a diaryliodonium salt. rsc.org The reaction sequence is believed to encompass arylation, nucleophilic addition, fragmentation, and C-S bond formation. Research has specifically documented the synthesis of N-(2-Chlorophenyl)bis(phenylthio)methanimine as a light yellow oil with a 55% yield via this type of cascade. rsc.org
Table 2: Synthesis of N-(2-Chlorophenyl)bis(phenylthio)methanimine via Copper-Catalyzed Cascade rsc.org
| Product | Catalyst | Key Reagents | Yield | Appearance |
| N-(2-Chlorophenyl)bis(phenylthio)methanimine | Cu(OTf)₂ | Isothiocyanate, Diphenyliodonium triflate | 55% | Light yellow oil |
Oxidative Ring Opening Reactions Leading to Methanimino Indole (B1671886) Derivatives
The synthesis of methanimino indole derivatives can be achieved through the oxidative ring opening of larger, pre-formed heterocyclic systems. This strategy provides a unique entry into functionalized indoles. A notable example is the iodine-catalyzed, metal-free oxidative ring opening of 1-aryltetrahydro-β-carbolines. x-mol.com This reaction cleaves the tetrahydro-β-carboline ring system to furnish C-2 aryl methanimino indole derivatives. x-mol.com This transformation represents an effective method for converting complex fused systems into valuable indole-based structures bearing the methanimine (B1209239) functional group.
Cycloaddition Reactions Involving Imine Scaffolds
Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. Among these, the [3+2] cycloaddition, which involves a three-atom component and a two-atom component, is a particularly efficient method for synthesizing five-membered heterocyclic rings like pyrrolidines. The imine functional group, containing a carbon-nitrogen double bond, can act as a two-atom component (dipolarophile) in these reactions.
Metal-Free [3+2] Cycloaddition Processes
In recent years, there has been a significant shift towards developing metal-free catalytic systems to avoid the environmental and economic issues associated with residual metal traces in the final products. In the context of [3+2] cycloaddition reactions for the synthesis of pyrrolidine (B122466) scaffolds, metal-free approaches often rely on the generation of azomethine ylides as the three-atom component, which then react with dipolarophiles such as imines or alkenes.
The reaction between an azomethine ylide and an imine, such as this compound, provides a direct route to highly substituted pyrrolidines. Azomethine ylides are 1,3-dipoles that can be generated in situ from various precursors, including α-amino acids or their corresponding esters. The general mechanism for the metal-free [3+2] cycloaddition involves the reaction of an in situ-generated azomethine ylide with the C=N bond of the imine.
A common method for generating azomethine ylides under metal-free conditions is the thermal decarboxylation of α-amino acids in the presence of an aldehyde or ketone. However, organocatalysis has emerged as a more versatile and milder alternative. Chiral secondary amines, such as proline and its derivatives, can catalyze the formation of azomethine ylides from α-amino esters. This is often achieved through the formation of an iminium ion intermediate, which facilitates the deprotonation at the α-carbon to generate the azomethine ylide.
The cycloaddition itself is believed to proceed through a concerted, though often asynchronous, pericyclic mechanism. The stereochemical outcome of the reaction, leading to various diastereomers of the pyrrolidine product, is determined by the geometry of the approaching reactants and is influenced by steric and electronic factors. Theoretical studies using density functional theory (DFT) have been employed to understand the reaction pathways and predict the observed stereoselectivities. These studies often analyze the frontier molecular orbitals (HOMO and LUMO) of the azomethine ylide and the imine to explain the regioselectivity and stereoselectivity of the cycloaddition.
Organocatalytic approaches have been successfully applied to the enantioselective [3+2] cycloaddition of imines. For example, chiral thiourea (B124793) and squaramide-based organocatalysts have been used to control the stereochemistry of the reaction between imines and other reaction partners, affording pyrrolidines with high diastereo- and enantioselectivity. nih.govmdpi.com These catalysts typically activate the reactants through hydrogen bonding interactions, thereby directing the approach of the reacting species.
The following table summarizes representative examples of metal-free [3+2] cycloaddition reactions for the synthesis of substituted pyrrolidines from N-aryl imines, highlighting the reaction conditions and outcomes. While specific data for this compound is not extensively reported, the data for structurally similar N-aryl imines provides valuable insights into the potential reactivity of this compound in such transformations.
Table 1: Examples of Metal-Free [3+2] Cycloaddition Reactions for Pyrrolidine Synthesis
| Imine Substrate | Azomethine Ylide Precursor | Catalyst/Promoter | Solvent | Temp. (°C) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|---|---|---|
| N-Benzylidene-4-chloroaniline | Glycine methyl ester | None (Thermal) | Toluene (B28343) | 110 | 75 | - | - |
| N-(4-Chlorobenzylidene)aniline | Sarcosine, Paraformaldehyde | None (Thermal) | Toluene | Reflux | 82 | - | - |
| N-Tosylimine | Ethyl allenoate | Iminosugar-phosphine | CH2Cl2 | RT | 85 | 90:10 | 50 |
| Benzothiophenone imine | 2-Arylidene-1,3-indandione | Squaramide | DCM | RT | 90 | >20:1 | 91 |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure
NMR spectroscopy is an indispensable tool for determining the precise structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular connectivity and environment can be constructed.
In the ¹H NMR spectrum of (2-Chlorophenyl)methanimine, distinct signals corresponding to the different types of protons are expected. The spectrum is typically recorded in a deuterated solvent like CDCl₃, with chemical shifts reported in parts per million (ppm) relative to a tetramethylsilane (B1202638) (TMS) standard. docbrown.info
The aromatic region of the spectrum is of particular interest. The four protons on the 2-chlorophenyl ring are chemically non-equivalent and would theoretically appear as a complex multiplet system between approximately 7.2 and 7.8 ppm. The proton ortho to both the chlorine atom and the imine group would likely be the most deshielded and appear furthest downfield in this region.
The proton attached to the imine carbon (CH=N), known as the imine or azomethine proton, is highly characteristic. Due to the electronegativity of the nitrogen atom, this proton is significantly deshielded and is expected to produce a singlet signal in the range of 8.0-8.5 ppm. The absence of adjacent protons results in a singlet multiplicity, following the n+1 rule. docbrown.info The proton of the N-H group is expected to appear as a broad singlet, which can exchange with deuterium (B1214612) in certain solvents.
Table 1: Expected ¹H NMR Chemical Shifts and Splitting Patterns for this compound
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic Protons (Ar-H) | 7.2 - 7.8 | Multiplet (m) | 4H |
| Imine Proton (CH=N) | 8.0 - 8.5 | Singlet (s) | 1H |
| Amine Proton (N-H) | Variable, broad | Singlet (s, br) | 1H |
Carbon-13 (¹³C NMR) Chemical Shift Assignment for Carbon Framework
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. docbrown.info For this compound, distinct signals are anticipated for the imine carbon and the six carbons of the aromatic ring.
The most downfield signal is attributed to the imine carbon (C=N). This carbon is in a chemical environment similar to a carbonyl carbon and is therefore highly deshielded, with an expected chemical shift in the range of 160-170 ppm.
The six carbons of the 2-chlorophenyl ring are expected to appear in the typical aromatic region of 120-150 ppm. The carbon atom directly bonded to the chlorine (C-Cl) and the carbon bonded to the imine group (C-CH=N) will have distinct chemical shifts influenced by the electronic effects of their substituents. The remaining four aromatic carbons will also show separate signals corresponding to their unique electronic environments.
Table 2: Expected ¹³C NMR Chemical Shift Assignments for this compound
| Carbon Type | Expected Chemical Shift (δ, ppm) |
| Imine Carbon (C=N) | 160 - 170 |
| Aromatic Carbon (C-Cl) | 130 - 135 |
| Aromatic Carbon (C-CH=N) | 135 - 140 |
| Aromatic Carbons (C-H) | 125 - 130 |
Two-Dimensional NMR Techniques for Connectivity and Correlation (e.g., COSY, HSQC)
To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed. youtube.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically those on adjacent carbon atoms. magritek.com For this compound, a COSY spectrum would reveal correlations between the adjacent protons within the aromatic ring, helping to delineate the complex multiplet. Cross-peaks would connect coupled protons, allowing for a sequential assignment of the aromatic signals. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons to the carbons to which they are directly attached. youtube.com The HSQC spectrum shows correlation peaks between each aromatic proton and its corresponding carbon atom. The imine proton signal would correlate with the imine carbon signal. This is a powerful tool for confirming the assignments made in the 1D ¹H and ¹³C spectra. magritek.comresearchgate.net
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, including FT-IR and FT-Raman, probes the vibrational modes of molecules. These techniques are highly effective for identifying the functional groups present in a compound.
The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the stretching and bending vibrations of its specific bonds.
Key expected absorption bands include:
C=N Stretch: A strong to medium intensity band between 1690 cm⁻¹ and 1640 cm⁻¹ is characteristic of the imine C=N stretching vibration.
Aromatic C=C Stretch: Multiple bands of variable intensity are expected in the 1600-1450 cm⁻¹ region, corresponding to the carbon-carbon stretching vibrations within the phenyl ring. libretexts.org
Aromatic C-H Stretch: A sharp, medium intensity band typically appears just above 3000 cm⁻¹, in the 3100-3000 cm⁻¹ range. libretexts.org
Imine C-H Stretch: The stretching vibration of the C-H bond of the imine group is expected around 2850-2950 cm⁻¹.
C-Cl Stretch: A strong band in the fingerprint region, typically between 800 cm⁻¹ and 600 cm⁻¹, can be attributed to the C-Cl stretching vibration.
Table 3: Characteristic FT-IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| Imine | C=N Stretch | 1690 - 1640 | Medium to Strong |
| Aromatic Ring | C=C Stretch | 1600 - 1450 | Variable |
| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium |
| Imine C-H | C-H Stretch | 2850 - 2950 | Medium |
| Chloroalkane | C-Cl Stretch | 800 - 600 | Strong |
FT-Raman Spectroscopy
FT-Raman spectroscopy provides complementary information to FT-IR. While FT-IR relies on a change in dipole moment during a vibration, Raman scattering depends on a change in polarizability. researchgate.net For this compound, the symmetric vibrations of the aromatic ring and the C=N bond are expected to be prominent in the FT-Raman spectrum. acs.orgkisti.re.kr The technique is particularly useful for observing non-polar or symmetric bonds that may be weak or absent in the FT-IR spectrum. A Bio-Rad Laboratories FT-Raman spectrometer is an example of an instrument used for such analyses. nih.gov
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy provides significant insights into the electronic structure and photophysical properties of this compound and its derivatives. This section details the investigation of its electronic transitions and luminescent characteristics.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
The electronic absorption spectrum of Schiff bases derived from this compound is characterized by distinct absorption bands in the UV-visible region, which are attributed to various electronic transitions within the molecule. The primary chromophores in the molecule are the 2-chlorophenyl ring and the imine (C=N) group.
The electronic transitions observed are typically of two main types:
π → π transitions:* These high-intensity absorptions arise from the promotion of an electron from a π bonding orbital to a π anti-bonding orbital. uzh.ch They are associated with the aromatic system of the chlorophenyl ring and the C=N double bond. Conjugation between the phenyl ring and the imine group influences the energy of these transitions. For related Schiff bases, these transitions are typically observed in the range of 270-350 nm. scielo.org.zamdpi.com
n → π transitions:* These transitions involve the excitation of an electron from a non-bonding orbital (the lone pair on the nitrogen atom of the imine group) to a π anti-bonding orbital. uzh.ch These transitions are generally of lower intensity compared to π → π* transitions and appear at longer wavelengths. uzh.ch
Theoretical studies, such as those using Time-Dependent Density Functional Theory (TD-DFT), have been employed to predict and interpret the electronic absorption spectra of similar compounds. scielo.org.zaacs.org These calculations help in assigning the observed experimental absorption bands to specific molecular orbital transitions. For instance, in a closely related compound, (E)-2-[(2-chlorophenyl)iminomethyl]-4-trifluoromethoxyphenol, TD-DFT calculations have been used to successfully predict and corroborate the experimental UV-Vis spectrum. acs.org The solvent environment can also influence the position of these absorption bands, a phenomenon known as solvatochromism. units.it
Table 1: Typical Electronic Transitions in this compound Derivatives
| Transition Type | Associated Moiety | Typical Wavelength Range (nm) |
|---|---|---|
| π → π* | Phenyl ring, C=N group | 270 - 350 |
Fluorescence Spectroscopy for Luminescent Properties
Certain Schiff bases incorporating the this compound framework exhibit fluorescence, emitting light upon excitation at a suitable wavelength. The luminescent properties are intrinsically linked to the molecule's electronic structure and can be influenced by factors such as molecular aggregation and environment.
For example, a dimeric Schiff base, (1E,1'E)-1,1'-(1,4-Phenylene) bis(N-(2-chlorophenyl) methanimine), has been shown to be fluorescent. When excited at a wavelength of 322 nm, it displays emission peaks at 375 nm and 412 nm, confirming its luminescent nature. researchgate.net This emission is a result of the molecule returning from the lowest singlet excited state to the ground state.
The study of fluorescence in the solid state is also crucial, as many organic materials are utilized in aggregated forms. frontiersin.org Some molecules exhibit aggregation-induced emission (AIE), where fluorescence is enhanced in the aggregated state compared to in solution. frontiersin.orgresearchgate.net The luminescent properties of such compounds are highly dependent on their molecular packing in the solid state. Confocal fluorescence microscopy and lifetime image mapping are advanced techniques that can be used to study the localization and behavior of such fluorescent compounds in various systems. nih.gov
Table 2: Fluorescence Data for a this compound Derivative
| Compound | Excitation Wavelength (nm) | Emission Wavelengths (nm) | Reference |
|---|
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds through the analysis of their fragmentation patterns upon ionization. For this compound, electron ionization (EI) mass spectrometry would reveal a molecular ion peak (M⁺˙) corresponding to its molecular weight. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion would be observed, with an M+2 peak approximately one-third the intensity of the M⁺˙ peak.
The fragmentation of this compound under mass spectrometric conditions is guided by the stability of the resulting ions and neutral fragments. Key fragmentation pathways for related structures include:
Loss of Chlorine: A notable fragmentation pathway for ortho-chloro substituted aromatic compounds is the loss of the chlorine atom or a molecule of HCl. nih.govmiamioh.edu The loss of a chlorine radical from the molecular ion is a common feature. nih.gov
α-Cleavage: Cleavage of the bond alpha to the imine nitrogen can occur, leading to the formation of stable fragments. miamioh.edu
Formation of Benzimidazole Cations: In related molecules containing an ortho-amino group, fragmentation can lead to intramolecular cyclization, forming protonated 2-(2-aminophenyl)-1H-benzimidazoles. researchgate.net
Cleavage of the Imine Bond: The C=N bond can cleave, leading to fragments corresponding to the chlorophenyl portion and the methanimine (B1209239) portion.
A detailed analysis of the product-ion mass spectrum from collision-induced dissociation (CID) experiments can provide further structural confirmation by examining the fragmentation of specific precursor ions. researchgate.net
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value (Mass/Charge) | Possible Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 139/141 | [C₇H₆ClN]⁺˙ (Molecular Ion) | Ionization |
| 104 | [C₇H₆N]⁺ | Loss of Cl radical |
| 103 | [C₇H₅N]⁺˙ | Loss of HCl |
X-ray Diffraction (XRD) and Crystal Structure Determination
X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal structural proof and insights into intermolecular interactions.
Single-Crystal X-ray Analysis for Solid-State Molecular Geometry
In these structures, the geometry around the imine carbon is typically trigonal planar, and the C=N bond length is consistent with a double bond. The molecule is often not perfectly planar; there is typically a significant dihedral angle between the plane of the 2-chlorophenyl ring and the plane containing the imine group. acs.org For example, in a related (4-chlorophenyl)methanimine derivative, the imine fragment is essentially coplanar with the chlorophenyl ring, but this unit is twisted relative to the other phenyl ring in the molecule. iucr.orgiucr.org The solid-state conformation is a result of minimizing steric hindrance and maximizing favorable intermolecular interactions. brynmawr.edu
Table 4: Representative Bond Parameters from a Related Schiff Base Crystal Structure
| Parameter | Description | Typical Value |
|---|---|---|
| C=N Bond Length | Imine double bond | ~1.27 Å |
| C-N Bond Length | Imine C to Phenyl N | ~1.42 Å |
| C-Cl Bond Length | Phenyl C to Chlorine | ~1.74 Å |
| C-N-C Bond Angle | Angle around the imine N | ~120° |
Crystallographic Data Interpretation
The interpretation of crystallographic data goes beyond the single-molecule geometry to understand how molecules are arranged in the crystal lattice. This includes identifying the crystal system, space group, and unit cell dimensions, as well as analyzing intermolecular interactions that stabilize the crystal packing.
For a related compound, (E)-N-(4-chlorophenyl)-1-(pyridin-2-yl)methanimine, the crystal system is monoclinic with a P2₁/c space group. researchgate.net The analysis of the crystal packing often reveals the presence of various non-covalent interactions, such as hydrogen bonds (e.g., C-H···O, C-H···N), π–π stacking interactions between aromatic rings, and van der Waals forces. researchgate.netslideshare.net
Hirshfeld surface analysis is a computational tool used to visualize and quantify these intermolecular interactions within the crystal. researchgate.netbiointerfaceresearch.com By mapping properties like dₙₒᵣₘ (a normalized contact distance) onto the surface, one can identify the specific atoms involved in crystal packing and the relative importance of different types of contacts (e.g., H···H, C···H, H···Cl). biointerfaceresearch.comiucr.org This analysis provides a deeper understanding of the supramolecular architecture and the forces governing the crystal's formation and stability.
Table 5: Example Crystallographic Data for a Related (chlorophenyl)methanimine Derivative
| Parameter | Value |
|---|---|
| Compound | (E)-N-(4-chlorophenyl)-1-(pyridin-2-yl)methanimine |
| Chemical Formula | C₁₂H₉ClN₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 19.0184(3) |
| b (Å) | 4.81220(10) |
| c (Å) | 11.3896(2) |
| β (°) | 107.388(1) |
| Volume (ų) | 994.75(3) |
| Z (molecules/cell) | 4 |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| (E)-2-[(2-chlorophenyl)iminomethyl]-4-trifluoromethoxyphenol |
| (1E,1'E)-1,1'-(1,4-Phenylene) bis(N-(2-chlorophenyl) methanimine) |
| N-(2-chlorophenyl)-2-aminobenzamidine |
| Ethyl 3-(2-chlorophenyl)-propenoate |
| (3-(2-chlorophenyl)-5-tosyl-1,3,3a,4,5,9b-hexahydroisoxazolo[4,3-c]quinolin-3a-yl)methanamine |
| (E)-N-(4-chlorophenyl)-1-(pyridin-2-yl)methanimine |
Analysis of Intermolecular Interactions in Crystal Packing (e.g., Hydrogen Bonding, π-π Stacking)
Hydrogen Bonding:
In the absence of classical hydrogen bond donors (like O-H or N-H), the crystal packing of this compound and its derivatives is often stabilized by a network of weak C-H···A hydrogen bonds, where 'A' can be a nitrogen atom, a chlorine atom, or a π-system.
In more complex molecules incorporating the (2-chlorophenyl)methanamine moiety, such as (3-(2-chlorophenyl)-5-tosyl-1,3,3a,4,5,9b-hexahydroisoxazolo[4,3-c]quinolin-3a-yl)methanamine, the crystal packing is characterized by C-H···O hydrogen-bond interactions. biointerfaceresearch.comresearchgate.net A detailed Hirshfeld surface analysis of this compound quantified the relative contributions of various intermolecular contacts to the crystal packing, as summarized in the table below.
| Interaction Type | Contribution (%) |
|---|---|
| H-H | 33.3 |
| C-H/H-C | 22.6 |
| H-O/O-H | 16.6 |
| H-N/N-H | 12.9 |
| H-Cl/Cl-H | 8.3 |
| C-C | 1.9 |
| C-Cl/Cl-C | 1.7 |
| C-O/O-C | 1.4 |
| N-N | 1.2 |
| C-N/N-C | 0.1 |
π-π Stacking Interactions:
For example, the crystal structure of (E)-N-(4-chlorophenyl)-1-(pyridin-2-yl)methanimine reveals that molecules are π-π stacked into columns with an interplanar separation of 3.8537 Å. researchgate.net Conversely, analysis of (E)-1-(4-chlorophenyl)-N-(4-ferrocenylphenyl)methanimine indicates the absence of significant π-π interactions, with the packing being dominated by C-H···π and van der Waals forces. iucr.orgnih.gov
In a copper complex of a related ligand, (E)-(4-chlorophenyl)-N-(3-phenyl-4H-1,2,4-triazol-4-yl)methanimine, π-π stacking is observed in an offset or slipped packing arrangement between the triazole and chlorophenyl rings of adjacent molecules. mdpi.com The centroid-centroid distance between these slipped rings is 3.562 Å, with an interplanar angle of 13.43°. mdpi.com
The following table summarizes the types of intermolecular interactions observed in compounds structurally related to this compound.
| Compound | Interaction Type | Key Geometric Parameters | Reference |
|---|---|---|---|
| (E)-N-(4-chlorophenyl)-1-(pyridin-2-yl)methanimine | π-π stacking | Interplanar separation: 3.8537 Å | researchgate.net |
| C-H···N/O hydrogen bonds | - | researchgate.net | |
| (E)-1-(4-chlorophenyl)-N-(4-ferrocenylphenyl)methanimine | C-H···π interactions | - | iucr.orgnih.gov |
| C-H···Cl hydrogen bonds | - | rsc.org | |
| trans-CuCl₂L₂ with L = (E)-(4-chlorophenyl)-N-(3-phenyl-4H-1,2,4-triazol-4-yl)methanimine | π-π stacking (offset) | Centroid-centroid distance: 3.562 Å; Interplanar angle: 13.43° | mdpi.com |
| C-H···Cl hydrogen bonds | d(D···A): 3.549 Å, 3.735 Å; Angle(DHA): 167.99°, 163.61° | mdpi.com | |
| C-H···N hydrogen bonds | d(D···A): 3.333 Å; Angle(DHA): 150.63° | mdpi.com |
Computational and Theoretical Studies on 2 Chlorophenyl Methanimine
Quantum Chemical Calculations using Density Functional Theory (DFT)
Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the molecular and electronic properties of chemical systems. echemcom.com By approximating the many-electron problem to a matter of electron density, DFT offers a balance of accuracy and computational efficiency, making it highly suitable for the study of organic molecules like Schiff bases. Calculations are typically performed using a specific functional, such as B3LYP, and a basis set, like 6-311++G(d,p), which defines the set of mathematical functions used to build the molecular orbitals. echemcom.com
Geometry Optimization and Equilibrium Molecular Structures
The initial step in most quantum chemical studies is the geometry optimization of the molecule. This process computationally determines the most stable three-dimensional arrangement of atoms, corresponding to the minimum energy on the potential energy surface. For N-benzylideneaniline, DFT calculations reveal a non-planar structure. The two phenyl rings (the aniline (B41778) ring and the benzylidene ring) are twisted with respect to the central imine (-CH=N-) bridge. This twisting is a result of steric hindrance between the ortho-hydrogens on the phenyl rings. echemcom.com
The optimized geometric parameters, such as bond lengths and bond angles, provide insight into the molecule's structure. The C=N double bond of the imine group is a key feature, and its calculated length is typically around 1.28 Å. The bond lengths within the phenyl rings show the characteristic aromatic nature, being intermediate between single and double bonds. echemcom.com
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length (Å) | C=N | 1.283 |
| Bond Length (Å) | C-N | 1.415 |
| Bond Length (Å) | C-C (imine) | 1.480 |
| Bond Angle (°) | C-N=C | 121.5 |
| Bond Angle (°) | N-C-C (phenyl) | 117.8 |
| Dihedral Angle (°) | C-C-N=C | -179.9 |
Electronic Structure Properties
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding a molecule's electronic properties and chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's kinetic stability and reactivity. A smaller gap suggests that the molecule is more reactive and can be more easily excited. echemcom.com
For N-benzylideneaniline, the HOMO is typically localized over the aniline ring and the nitrogen atom of the imine group, indicating this region is rich in electrons and prone to electrophilic attack. The LUMO, conversely, is distributed over the benzylidene ring and the C=N bond, marking the sites susceptible to nucleophilic attack. The energy gap is a key parameter derived from these calculations. echemcom.com
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.14 |
| ELUMO | -1.52 |
| Energy Gap (ΔE) | 4.62 |
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP surface is color-coded to represent different potential values. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack. Green areas represent neutral potential. nih.govnih.gov
In Schiff bases like N-benzylideneaniline, the MEP map typically shows a region of high negative potential around the nitrogen atom of the imine group due to its lone pair of electrons. This makes the nitrogen atom a primary site for electrophilic attack and protonation. The aromatic rings generally show regions of both negative potential (above and below the plane of the ring due to π-electrons) and positive potential (around the hydrogen atoms). samipubco.com
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex molecular wave function into a more intuitive Lewis-like structure of localized bonds and lone pairs. A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by the second-order perturbation theory energy, E(2). This value represents the stabilization energy due to electron delocalization from a filled (donor) orbital to an empty (acceptor) orbital. Higher E(2) values indicate stronger intramolecular charge transfer (ICT). researchgate.net
Prediction of Spectroscopic Data and Comparative Analysis with Experimental Results
One of the significant applications of DFT is the prediction of vibrational spectra (Infrared and Raman). The calculations yield harmonic vibrational frequencies and intensities, which can be compared with experimental data. It is common practice to scale the calculated frequencies by an empirical factor to account for anharmonicity and the approximations inherent in the computational method. echemcom.com
For N-benzylideneaniline, the most characteristic vibrational mode is the stretching of the C=N imine bond, which is typically observed in the experimental IR spectrum around 1627 cm⁻¹. DFT calculations can reproduce this frequency with good accuracy after scaling. Other calculated frequencies corresponding to C-H stretching, C-C stretching in the aromatic rings, and various bending modes also show good agreement with experimental spectra, thereby validating the calculated molecular structure. echemcom.com
Vibrational Spectra Simulation (IR, Raman)
Computational simulations of the vibrational spectra, specifically Infrared (IR) and Raman spectra, are instrumental in the structural elucidation of molecules containing the (2-Chlorophenyl)methanimine moiety. These simulations are typically performed using Density Functional Theory (DFT) methods, which can predict the vibrational frequencies and intensities of the normal modes of vibration. By comparing the simulated spectra with experimental data, a detailed assignment of the observed vibrational bands to specific molecular motions can be achieved.
For a related compound, (1E,1'E)-1,1'-(1,4-Phenylene) bis(N-(2-chlorophenyl) methanimine), DFT calculations have been employed to simulate its FT-IR spectrum. The simulated spectrum showed good agreement with the experimental spectrum, validating the computational model. researchgate.net This allows for a confident assignment of vibrational modes, such as C-H stretching, C=N imine stretching, and C-Cl stretching, which are characteristic of the this compound structure. The precision of these simulations provides a powerful tool for confirming the molecular structure and understanding the vibrational dynamics of the compound.
Electronic Spectra Simulation (TD-DFT for UV-Vis)
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for simulating the electronic absorption spectra (UV-Vis) of molecules. researchgate.net This technique allows for the prediction of electronic transition energies and oscillator strengths, which correspond to the absorption maxima and intensities observed experimentally.
In the study of a derivative containing the this compound fragment, the UV-Visible spectrum was theoretically analyzed using the Time-Dependent Self-Consistent Field (TD-SCF) method, which is conceptually similar to TD-DFT. researchgate.net The theoretical analysis can identify the specific molecular orbitals involved in the electronic transitions, providing a detailed picture of the electronic structure and how it relates to the observed UV-Vis absorption bands. This is crucial for understanding the photophysical properties of the molecule.
Topological and Non-Covalent Interaction Analyses
Topological and non-covalent interaction (NCI) analyses are computational techniques that provide profound insights into the electronic structure and bonding characteristics of a molecule. These methods go beyond the traditional Lewis structure representation to map and visualize the electron density distribution, electron localization, and weak interactions within a molecular system. For this compound and its derivatives, these analyses are crucial for understanding its stability, reactivity, and intermolecular interactions.
Electron Localization Function (ELF)
The Electron Localization Function (ELF) is a method used to visualize the regions of high electron localization in a molecule, which are typically associated with chemical bonds and lone pairs. researchgate.net In the analysis of a compound containing the this compound moiety, the ELF analysis revealed delocalized electron density around the carbon, nitrogen, and chlorine atoms. researchgate.networldscientific.comcolab.ws This delocalization is indicative of the electronic communication across the molecule, which influences its chemical properties and reactivity. The ELF provides a visual representation of the electron distribution that is more nuanced than simple bond-line structures.
Localized Orbital Locator (LOL)
The Localized Orbital Locator (LOL) is another wavefunction analysis tool that helps in identifying regions of high electron localization, particularly highlighting the positions of localized orbitals. researchgate.net For a derivative of this compound, the LOL analysis identified the localized orbital positions in the hydrogen atoms. researchgate.networldscientific.comcolab.ws This information is valuable for understanding the nature of covalent bonds and the spatial arrangement of electrons within the molecule. The LOL provides a complementary perspective to the ELF, focusing on the orbital-based localization of electrons.
Average Localized Ionization Energy (ALIE)
The Average Localized Ionization Energy (ALIE) is a conceptual DFT tool used to identify the regions in a molecule that are most susceptible to electrophilic attack. Lower ALIE values indicate regions where electrons are more easily removed. In the computational study of a molecule incorporating the this compound structure, ALIE analysis was employed to identify the primary binding sites and weak interactions. researchgate.net This analysis is critical for predicting the reactivity of the molecule and understanding its interaction with other chemical species.
Reduced Density Gradient (RDG) for Weak Interactions
The Reduced Density Gradient (RDG) is a computational method used to visualize and characterize non-covalent interactions (NCIs) within a molecule and between molecules. researchgate.net These interactions, such as van der Waals forces, hydrogen bonds, and steric clashes, are crucial for determining the three-dimensional structure and stability of molecules. For a compound containing the this compound fragment, RDG maps exhibited a wide range of non-covalent interactions. researchgate.networldscientific.comcolab.ws This analysis provides a visual and quantitative understanding of the weak interactions that govern the molecular conformation and potential intermolecular associations.
Hirshfeld Surface Analysis and Fingerprint Plots for Intermolecular Contacts
A comprehensive Hirshfeld surface analysis, a powerful tool for visualizing and quantifying intermolecular interactions in crystalline materials, has not been specifically reported for this compound. However, studies on structurally related compounds containing a chlorophenyl moiety provide insights into the types of intermolecular contacts that could be expected to stabilize the crystal structure of this compound.
For instance, the analysis of similar molecules frequently reveals the predominance of hydrogen-hydrogen (H···H), carbon-hydrogen (C···H/H···C), and chlorine-hydrogen (Cl···H/H···Cl) contacts. nih.govnih.gov These interactions are crucial in determining the packing of molecules in the solid state. Two-dimensional fingerprint plots, derived from the Hirshfeld surface, graphically represent these interactions, with characteristic patterns indicating the prevalence of specific contacts.
| Intermolecular Contact | Typical Contribution (%) |
| H···H | 39.2 - 48.7 |
| C···H/H···C | 22.2 - 25.2 |
| Cl···H/H···Cl | 8.8 - 11.4 |
| O···H/H···O | 8.0 - 8.2 |
| N···H/H···N | 5.1 |
Note: This table is illustrative and based on data from related chlorophenyl compounds. nih.govnih.gov The actual contributions for this compound would depend on its specific crystal packing.
The red spots on the dnorm surface, a key feature of Hirshfeld analysis, highlight the closest intermolecular contacts, often corresponding to hydrogen bonds and other significant interactions. nih.govnih.gov The shape index and curvedness plots can further elucidate π-π stacking interactions, which are common in aromatic systems. mdpi.com While a dedicated study on this compound is not available, the analysis of analogous compounds suggests that a combination of van der Waals forces and weaker hydrogen-bonding interactions would likely govern its crystal packing. nih.govnih.gov
Advanced Computational Modeling Techniques
Molecular Dynamics Simulations for Conformational Space Exploration
Specific molecular dynamics (MD) simulation studies focused on the conformational space exploration of this compound are not available in the current scientific literature. MD simulations are a powerful computational method used to understand the dynamic behavior of molecules over time, providing insights into their conformational flexibility and preferred spatial arrangements.
For related molecules, MD simulations have been employed to investigate the binding affinity of oxadiazole derivatives with biological macromolecules like DNA and RNA. sciepub.com Such studies typically involve analyzing parameters like the root-mean-square deviation (RMSD) to assess the stability of the system and the radius of gyration to understand its compactness throughout the simulation.
A hypothetical MD simulation of this compound would likely explore the rotational freedom around the single bonds, particularly the C-N and C-C bonds connecting the phenyl ring and the methanimine (B1209239) group. This would reveal the most stable conformers and the energy barriers between them, providing a detailed picture of its conformational landscape. The choice of force field would be critical for accurately modeling the intra- and intermolecular interactions.
Energy Frameworks and Electrophilicity-Based Charge Transfer (ECT) Studies
Detailed energy framework and electrophilicity-based charge transfer (ECT) studies specifically for this compound have not been documented. Energy framework analysis is a computational tool used to visualize and quantify the energetic contributions of different intermolecular interactions within a crystal lattice, categorizing them into electrostatic, dispersion, and total energy components. researchgate.netmdpi.com
In studies of other organic crystalline materials, energy framework calculations have been instrumental in understanding the dominant forces in crystal packing. researchgate.netmdpi.com For example, in some systems, dispersion forces are the major contributors to the stabilization of the crystal structure. The analysis provides a visual representation of the interaction topologies, often depicted as cylinders connecting pairs of molecules, where the size of the cylinder corresponds to the strength of the interaction.
Electrophilicity-based charge transfer (ECT) is a concept within density functional theory (DFT) that describes the propensity of a molecule to accept electrons. Spectrophotometric studies on charge-transfer complexes of various organic molecules have been conducted to determine their electron-donating or -accepting capabilities. nih.govnih.govdoi.org These studies often involve the interaction of a donor molecule with a π-acceptor, leading to the formation of a charge-transfer complex that can be characterized by a new absorption band in the UV-Vis spectrum. While the methodology exists, its specific application to quantify the ECT of this compound has not been reported. Such a study would provide valuable information about its reactivity and potential for forming charge-transfer complexes.
Catalytic Applications and Ligand Design Principles
(2-Chlorophenyl)methanimine Derivatives as Ligands in Coordination Chemistry
Imines, or Schiff bases, derived from this compound are a significant class of ligands in coordination chemistry. mdpi.com Their importance stems from the azomethine group (-CH=N-), which can effectively coordinate with a variety of metal ions. mdpi.com The relative ease of synthesis, structural variety, and favorable electronic characteristics make these imine ligands, including those with a 2-chlorophenyl substituent, subjects of extensive research for applications in catalysis and materials science. mdpi.comrsc.org The presence of the chloro-substituted phenyl ring can influence the electronic properties and steric profile of the ligand, which in turn impacts the stability and reactivity of the resulting metal complexes.
The synthesis of ligands based on this compound typically involves a condensation reaction between 2-chlorobenzaldehyde (B119727) and a suitable primary amine. mdpi.com This straightforward method allows for the introduction of a wide range of functionalities into the ligand structure by varying the amine component. For instance, reacting 2-chlorobenzaldehyde with 2-aminopyridine (B139424) in methanol (B129727) yields 1-(3-chlorophenyl)-N-(pyridine-2-yl)methanimine (a positional isomer used as a structural model). mdpi.com
The subsequent formation of metal complexes is generally achieved by reacting the synthesized imine ligand with a metal salt in an appropriate solvent. mdpi.com A variety of transition metals have been successfully incorporated, including copper, palladium, nickel, cobalt, and iron. rsc.orgresearchgate.netconscientiabeam.com For example, a Cu(II) complex was formed by reacting a pre-synthesized chlorophenyl-imine ligand with copper(II) sulfate (B86663) in a 2:1 ligand-to-metal molar ratio. mdpi.com
In some cases, the imine ligand is formed in situ during the complexation reaction. This approach involves reacting the constituent aldehyde and amine directly with the metal salt. A notable example is the formation of a trans-CuCl₂L₂ complex where the ligand, (E)-(4-chlorophenyl)-N-(3-phenyl-4H-1,2,4-triazol-4-yl)methanimine, was generated from its precursors in the presence of copper(II) chloride. mdpi.com Another important class of such compounds are palladacycles, which can be synthesized by treating imines with palladium(II) acetate, resulting in dimeric, acetate-bridged complexes. mdpi.com These can be further reacted with sources of halide ions or other donor ligands to yield a diverse range of stable palladacycle structures. mdpi.com
Table 1: Examples of Synthesized Metal-Imine Complexes
| Metal Ion | Ligand Precursors | Resulting Complex Type | Source(s) |
|---|---|---|---|
| Cu(II) | 3-Chlorobenzaldehyde, 2-Aminopyridine | Mononuclear Complex: [Cu(L)₂] | mdpi.com |
| Cu(II) | 4-Chlorobenzaldehyde, 4-Amino-5-phenyl-2H-1,2,4-triazole-3(4H)-thione | Mononuclear Complex (in situ ligand formation): trans-CuCl₂L₂ | mdpi.com |
| Pd(II) | Various Imines, Palladium(II) Acetate | Dinuclear Palladacycle: [Pd(μ-OAc)(L)]₂ | mdpi.com |
| Fe(II), Co(II), Ni(II) | 4-Chlorobenzophenone, Cephalexin | Mixed-Ligand Complexes | researchgate.netconscientiabeam.com |
The structure of the imine ligand, including its steric bulk, electronic properties, and chirality, exerts a profound influence on the coordination geometry of the metal center. libretexts.orgmak.ac.ug While four-coordinate complexes can adopt either tetrahedral or square planar geometries, the specific ligand framework can enforce a particular arrangement. libretexts.org
A key phenomenon observed in metal complexes with Schiff base ligands is the distortion from ideal planarity. rsc.org In complexes with bidentate enantiopure Schiff base ligands, the two chelating ligands coordinate to a Cu(II) center in a distorted square-planar fashion. rsc.org The inherent chirality of the ligand can diastereoselectively induce a specific metal-centered chirality (Δ or Λ), leading to a non-planar, twisted C₂-symmetric complex. rsc.orgmdpi.com This distortion is a direct consequence of the steric and conformational preferences of the chiral ligand backbone. rsc.org
The steric hindrance introduced by bulky substituents on the ligand framework is another critical factor. mak.ac.ug For example, modifying a ligand by replacing pyridyl groups with larger quinolyl moieties can alter the resulting Fe(II) complex's geometry from a six-coordinate octahedral to a five-coordinate square pyramidal structure due to increased steric crowding. mak.ac.ug Similarly, the coordination of different N,O-donor imine ligands to Cu(II) ions has been shown to produce complexes with either distorted square-planar or octahedral geometries, depending on the specific ligand structure. acs.org The final geometry is a delicate balance between the electronic configuration of the metal ion (e.g., d⁸ ions like Pd(II) and Pt(II) strongly prefer square planar geometry) and the steric and electronic constraints imposed by the ligand. libretexts.orglibretexts.org
Role in Catalysis
Metal complexes featuring this compound and related imine derivatives are effective catalysts for a range of organic transformations. The imine moiety can tune the electronic and steric environment of the metal center, thereby modulating its catalytic activity and selectivity. cmu.edu
The formation of carbon-heteroatom (C-N, C-O, C-S) bonds is a fundamental process in chemical synthesis, and transition metal catalysis is a primary method for achieving it. nih.gov Imine-based catalytic systems play a role in these transformations. The catalytic cycle often concludes with a reductive elimination step from the metal center, which forms the desired C-heteroatom bond. nih.govacs.org
Imines can be directly involved as part of the ligand framework that modulates the catalyst's activity. More directly, imines can be key intermediates in certain C-N bond-forming reactions. rsc.org For example, the direct oxidative amidation of aldehydes with anilines may proceed through the formation of an imine, which is subsequently oxidized to the amide product. rsc.org Furthermore, nickel-catalyzed systems have been developed for the N-arylation of weak nucleophiles, including the cross-coupling of aryl halides with benzophenone (B1666685) imine, demonstrating a direct application where an imine acts as a substrate in C-N bond formation. acs.org
Dehydrogenative annulation is an efficient, atom-economical strategy for constructing heterocyclic rings. In these reactions, C-H and N-H or O-H bonds are activated, typically with the release of hydrogen gas, to form cyclic products. tum.de Imine intermediates are central to many of these catalytic cycles.
A common strategy involves the initial dehydrogenation of an alcohol to an aldehyde, which then reacts with an amine to form an imine in situ. frontiersin.org This imine intermediate subsequently undergoes an intramolecular nucleophilic attack followed by a second dehydrogenation (aromatization) to yield the final heterocyclic product. frontiersin.org This methodology has been successfully applied to the synthesis of 1,2-disubstituted benzimidazoles using iron catalysts. frontiersin.org Similarly, nickel(II) complexes bearing hydrazone ligands (related to imines) have been employed in the acceptorless dehydrogenative annulation of alcohols with amidines to produce substituted pyrimidines. acs.org The catalytic pathway relies on the formation of reactive intermediates that facilitate the cyclization process. tum.deacs.org
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for C-C bond formation. mt.com Palladacycles derived from N-aryl imines have emerged as highly effective pre-catalysts for these transformations due to their stability and high catalytic activity. mdpi.com
Imine palladacycles have been successfully used as catalysts in the Suzuki-Miyaura coupling of various aryl halides with phenylboronic acid, often functioning efficiently in aqueous or semi-aqueous media. mdpi.com These catalysts are typically activated under the reaction conditions to generate a catalytically active Pd(0) species that enters the catalytic cycle of oxidative addition, transmetalation, and reductive elimination. mdpi.commt.com The stability of the palladacycle pre-catalyst in air and moisture is a significant advantage over other palladium sources. mdpi.com
Beyond their role in the catalyst structure, imines can also serve as precursors to reagents used in cross-coupling. Recent research has shown that imines can react with boryl radicals to generate α-amino organoboron compounds. acs.org These resulting amine-ligated organoboron species are stable and can be directly used in Suzuki-Miyaura cross-coupling reactions with complex aryl halides, showcasing a novel and valuable application of imines in this field. acs.org
Table 2: Catalytic Activity of Imine Palladacycle 2bCl in Suzuki-Miyaura Coupling Catalyst: A palladacycle derived from an imine and palladium chloride. Reaction: Aryl Halide + Phenylboronic Acid → Biaryl Conditions: Catalyst, K₂CO₃, 80 °C, 2-propanol/H₂O.
| Entry | Aryl Halide | Time (h) | Yield (%) |
| 1 | 4-Iodotoluene | 1 | 98 |
| 2 | 4-Bromoacetophenone | 2 | 98 |
| 3 | 4-Bromobenzonitrile | 2 | 96 |
| 4 | 4-Chlorobenzaldehyde | 24 | 25 |
| 5 | 2-Bromopyridine | 2 | 94 |
| 6 | Benzyl (B1604629) Bromide | 2 | 98 |
| Data adapted from a study on imine palladacycles. mdpi.com |
4 Green Catalysis Approaches Utilizing Imine Condensations
The principles of green chemistry are increasingly being applied to the synthesis of imines, including this compound, to develop more sustainable and environmentally benign processes. These approaches focus on the use of recyclable catalysts, avoidance of hazardous solvents, and improved energy efficiency. Key strategies involve the deployment of heterogeneous catalysts and the use of ionic liquids as alternative reaction media.
Heterogeneous Catalysts
Heterogeneous catalysts are a cornerstone of green imine synthesis due to their operational simplicity, ease of separation from the reaction mixture, and potential for recyclability. These catalysts are often solid materials that facilitate the condensation reaction between an aldehyde and an amine in their active sites.
One notable example is the use of Zeolitic Imidazolate Frameworks (ZIFs), a class of metal-organic frameworks (MOFs), in condensation reactions. ZIF-67, for instance, has been identified as a promising catalyst for Knoevenagel condensation reactions involving various substrates, including (2-chlorophenyl)methanamine. researchgate.net The high surface area and tunable active sites of ZIFs make them effective for such transformations. researchgate.net
Solvent-free, or neat, reaction conditions are a common feature of green synthesis protocols using heterogeneous catalysts. This approach eliminates the need for potentially toxic organic solvents, reducing waste and environmental impact. For example, the synthesis of a Schiff base derived from 4-chloroaniline (B138754) and vanillin (B372448) has been successfully achieved under solvent-free conditions. Another green technique is mechanochemical synthesis, where mechanical force, such as grinding, is used to initiate the reaction. This method has been employed for the synthesis of fluorinated imines like N-(4-chlorophenyl)-1-(2-fluorophenyl)methanimine, achieving a high yield of 86%. mdpi.com
Magnetic nanoparticles have also emerged as effective supports for heterogeneous catalysts, allowing for easy recovery using an external magnet. For instance, Fe3O4@SiO2-PMA-Cu magnetic nanoparticles have been developed for the synthesis of other nitrogen-containing heterocycles, showcasing the potential of such systems in green catalysis. nih.gov Similarly, cobalt-based nanocatalysts supported on materials like nanocellulose (Fe3O4@NFC@Co(ii)) have been designed for multicomponent reactions in aqueous media, demonstrating high efficiency and reusability for at least five cycles. nih.gov
The following table summarizes findings from research on the synthesis of chloro-substituted imines using various heterogeneous catalysts.
| Catalyst | Reactants | Reaction Conditions | Yield (%) | Reference |
| ZIF-67 | Benzaldehyde, (2-chlorophenyl)methanamine | Not specified | Not specified | researchgate.net |
| None (Mechanochemical) | 2-Fluorobenzaldehyde, 4-Chloroaniline | Grinding | 86 | mdpi.com |
| None (Solvent-free) | Vanillin, 4-Chloroaniline | Not specified | Not specified | colab.ws |
| Fe3O4@NFC@Co(ii) | Various aldehydes and amines | Aqueous media | High | nih.gov |
Ionic Liquids
Ionic liquids (ILs) are salts with low melting points that exist as liquids at or near room temperature. They are considered green solvents due to their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of organic and inorganic compounds. mrforum.comiolitec.de In the context of imine synthesis, ILs can act as both the solvent and the catalyst, facilitating the reaction and allowing for easy separation and recycling of the catalytic system.
Acidic Brønsted ionic liquids have proven effective in catalyzing the synthesis of imine derivatives. For example, triethylammonium (B8662869) hydrogen sulfate ([Et3NH]HSO4) has been used as a recyclable catalyst for the three-component condensation reaction of 4-chlorobenzaldehyde, 2-aminobenzothiazole, and β-naphthol. ajol.info The study demonstrated that the ionic liquid could be recovered and reused for at least four cycles without a significant loss of activity. ajol.info
The choice of ionic liquid can be tailored to specific reactions, a concept known as "task-specific ionic liquids." iolitec.de For instance, in the synthesis of 1,5-disubstituted-1,2,3-triazoles, a related reaction involving imine-like intermediates, an iron(III) chloride/ionic liquid system ([mpy]OTf/FeCl3) was found to be highly efficient and reusable for up to six cycles. mdpi.com The use of guanidinium (B1211019) ionic liquids has also been explored for the synthesis of polysubstituted benzenes through sequential reactions that include a Knoevenagel condensation step.
The table below presents research findings on the use of ionic liquids in the synthesis of chloro-substituted aromatic compounds.
| Ionic Liquid/Catalyst System | Reactants | Reaction Conditions | Yield (%) | Reference |
| [Et3NH]HSO4 | 4-Chlorobenzaldehyde, 2-Aminobenzothiazole, β-Naphthol | 80 °C, 6 min | 95 | ajol.info |
| [mpy]OTf/FeCl3 | (E)-nitrostyrene derivatives, azides | Not specified | High | mdpi.com |
These green catalytic approaches, utilizing both heterogeneous catalysts and ionic liquids, offer promising and sustainable alternatives to conventional methods for the synthesis of this compound and related compounds, aligning with the chemical industry's shift towards more environmentally responsible practices.
Q & A
Q. What are the common synthetic routes for preparing (2-chlorophenyl)methanimine derivatives?
Methodological Answer: this compound derivatives are typically synthesized via Schiff base condensation. A standard protocol involves refluxing 2-chlorobenzaldehyde with primary amines (e.g., aniline) in toluene for 16–24 hours, followed by solvent removal and purification (e.g., column chromatography). For example, N-Phenyl-1-(2-chlorophenyl)methanimine was synthesized with 88% yield using 2-chlorobenzaldehyde and aniline in toluene under reflux . Alternative methods include microwave-assisted synthesis for faster reaction times, though solvent choice and stoichiometry significantly impact yield and purity.
Table 1: Synthesis Methods Comparison
| Reactants | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|
| 2-Chlorobenzaldehyde + Aniline | Toluene | Reflux, 16 hrs | 88% | |
| 2-Chlorobenzaldehyde + 3,3′-Dimethyl-biphenyldiamine | Ethanol | Reflux, 6 hrs | 72% |
Q. What spectroscopic techniques are used to confirm the structure of this compound compounds?
2. Methodological Answer: Structural confirmation relies on multi-technique validation:
Q. Table 2: Key Spectral Parameters
| Technique | Key Observations | Reference |
|---|---|---|
| 1H-NMR (CDCl₃) | δ 8.92 (s, 1H, imine), 7.22–8.29 (m, Ar-H) | |
| X-ray | Planar geometry, C-Cl bond length 1.74 Å |
Q. How is the thermal stability of this compound assessed in research settings?
Methodological Answer: Thermal behavior is analyzed via:
- Thermogravimetric Analysis (TGA) : Determines decomposition onset (e.g., ~180°C for biphenyl-linked derivatives) .
- Differential Scanning Calorimetry (DSC) : Identifies phase transitions or exothermic decomposition peaks.
Advanced Research Questions
Q. How can computational methods like DFT and molecular docking enhance the understanding of this compound's electronic properties and biological interactions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gaps ~4.2 eV), electrostatic potential maps, and charge distribution to predict reactivity .
- Molecular Docking : Screens binding affinities with biological targets (e.g., enzymes like cholinesterase) using AutoDock Vina or GROMACS, incorporating flexible side-chain adjustments .
- Molecular Dynamics (MD) Simulations : Evaluates stability of ligand-protein complexes over 100-ns trajectories in explicit solvent models .
Table 3: Computational Findings
| Property | Value/Observation | Reference |
|---|---|---|
| HOMO-LUMO Gap | 4.15 eV (indicating moderate reactivity) | |
| Docking Score (Cholinesterase) | −8.2 kcal/mol |
Q. What experimental strategies are recommended for resolving contradictions in spectral data or computational predictions?
Methodological Answer:
- Cross-Validation : Compare NMR/IR data with X-ray results to confirm tautomeric forms or isomerism .
- High-Level Theory Calculations : Use CCSD(T) or MP2 to refine DFT-predicted geometries if experimental bond lengths deviate >0.05 Å .
- Isotopic Labeling : Resolve ambiguous proton couplings in overcrowded NMR spectra (e.g., 13C-labeled imine carbons) .
Q. What methodologies are employed to study the reactivity of this compound in radical or ionic reactions?
Methodological Answer:
- Photoredox Catalysis : Utilize Ru(bpy)₃²⁺ or Ir(ppy)₃ under blue LED light to generate imine radical cations for carbamoylation reactions .
- Kinetic Isotope Effects (KIE) : Probe reaction mechanisms (e.g., H-atom transfer vs. electron transfer) by substituting deuterated substrates .
Table 4: Reactivity Case Study
| Reaction Type | Conditions | Key Product | Reference |
|---|---|---|---|
| Imine Carbamoylation | Ru catalyst, visible light | α-Amino acid amides | |
| Radical Cation Formation | CH₃CN, 20°C, 12 hrs | Propene adducts |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
